amine CAS No. 86926-56-9](/img/structure/B2911681.png)

[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

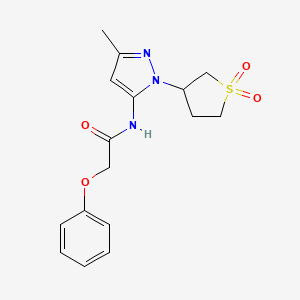

“(4-Methoxyphenyl)methylamine” is a biochemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)methylamine” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

“(4-Methoxyphenyl)methylamine” is a liquid at room temperature . It has a predicted melting point of 45.99° C, a predicted boiling point of 265.5° C at 760 mmHg, a predicted density of 1.0 g/mL, and a predicted refractive index of n 20D 1.51 .Aplicaciones Científicas De Investigación

-

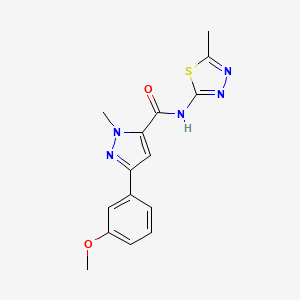

Synthesis and Structure Determination of 1- (4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Summary : This compound is used in the synthesis of a heterocycle containing nitrogen, which has a wide range of prospective medicinal applications .

- Method : A reaction of equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded 1- (4-methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .

-

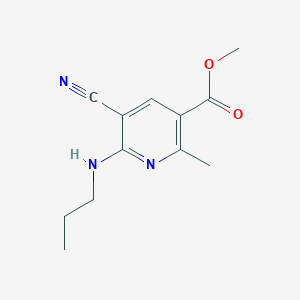

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Summary : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

- Method : The reaction of equimolar quantities of 3- (1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 hours .

- Results : The reaction yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine. The crude produced was purified by crystallization using dimethylformamide to provide the title heterocycle in a 95% yield .

-

Amelioration of MPTP-Induced Dopaminergic Neurodegeneration

- Summary : The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which can be synthesized from “(4-Methoxyphenyl)methylamine”, has been found to have anti-inflammatory properties in several inflammatory disease models . It has been used to study neuroinflammation, which is implicated in dopaminergic neurodegeneration .

- Method : MMPP was administered to mice, which were then injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic cell loss and behavioral impairment .

- Results : MMPP decreased MPTP-induced behavioral impairments and dopamine depletion in the striatum. It also reduced the activation of STAT3, p38, and monoamine oxidase B (MAO-B) observed after MPTP injection .

-

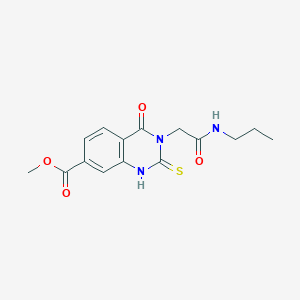

Synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Summary : This compound is synthesized from “(4-Methoxyphenyl)methylamine” and is characterized by IR, HR-MS, and 1H NMR methods .

- Method : The specific synthetic procedure is not detailed in the source .

- Results : The experimental and theoretical study confirmed that the molecule exhibits an E configuration .

-

Synthesis of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol

- Summary : This compound, also known as MMPP, is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor . It has anti-inflammatory properties and has been used in several inflammatory disease models .

- Method : MMPP was administered to mice in drinking water for 1 month, and the mice were injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) during the last 7 days of treatment .

- Results : MMPP decreased MPTP-induced behavioral impairments in rotarod, pole, and gait tests. It also ameliorated dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .

-

Synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Summary : This compound has been synthesized and characterized by IR, HR-MS, 1H NMR method . Its three-dimensional structure was obtained by single-crystal XRD .

- Method : The specific synthetic procedure is not detailed in the source .

- Results : The experimental and theoretical study confirmed that the molecule exhibits an E configuration .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUUVIFIVMIGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine | |

CAS RN |

86926-56-9 |

Source

|

| Record name | [(4-methoxyphenyl)methyl](prop-2-en-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)

![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)

![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)